molecular formula C19H14N2O5S B2597848 N-(5,6-dimethoxybenzo[d]thiazol-2-yl)-4-oxo-4H-chromene-2-carboxamide CAS No. 895438-64-9

N-(5,6-dimethoxybenzo[d]thiazol-2-yl)-4-oxo-4H-chromene-2-carboxamide

Cat. No. B2597848
CAS RN: 895438-64-9
M. Wt: 382.39
InChI Key: NKOKECGAWMALBO-UHFFFAOYSA-N
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Description

The compound seems to be a derivative of benzothiazole . Benzothiazoles are heterocyclic compounds with a benzene ring fused to a thiazole ring. They are known for their diverse pharmacological activities and are used in drug discovery .


Synthesis Analysis

While specific synthesis information for the compound was not found, benzothiazole derivatives are often synthesized by coupling substituted 2-amino benzothiazoles with various other compounds .


Molecular Structure Analysis

The molecular structure of benzothiazole derivatives can be analyzed using various spectroscopic techniques such as IR, 1H, 13C NMR and mass spectrometry .


Physical And Chemical Properties Analysis

Benzothiazole derivatives like 5,6-Dimethoxybenzo[d]thiazol-2-amine have a molecular weight of 210.26 and are usually solid at room temperature . They should be stored in a dark place, in an inert atmosphere .

Mechanism of Action

The mechanism of action of benzothiazole derivatives often depends on their specific structure and the type of biological activity they exhibit. For example, some benzothiazole derivatives have been found to inhibit COX-1 and COX-2 enzymes, which are involved in inflammation .

Future Directions

Benzothiazole derivatives are a focus of ongoing research due to their diverse pharmacological activities. Future research may involve the synthesis of new benzothiazole derivatives, investigation of their biological activities, and development of drugs based on these compounds .

properties

IUPAC Name

N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)-4-oxochromene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14N2O5S/c1-24-14-7-11-17(9-15(14)25-2)27-19(20-11)21-18(23)16-8-12(22)10-5-3-4-6-13(10)26-16/h3-9H,1-2H3,(H,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKOKECGAWMALBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)N=C(S2)NC(=O)C3=CC(=O)C4=CC=CC=C4O3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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